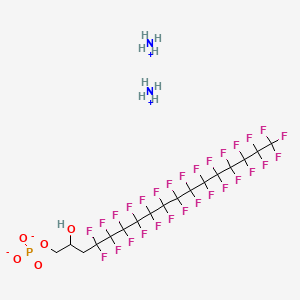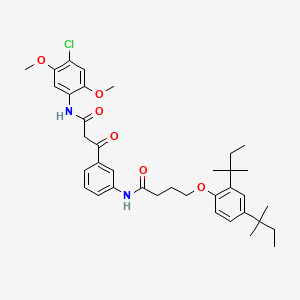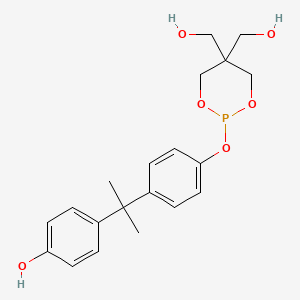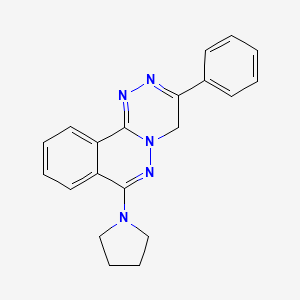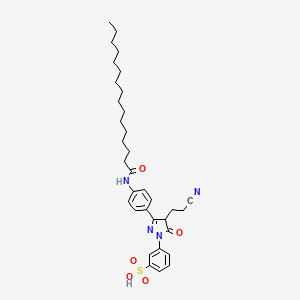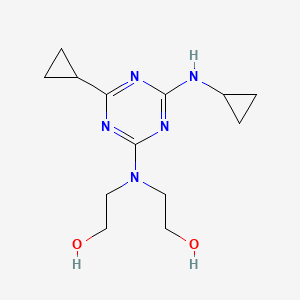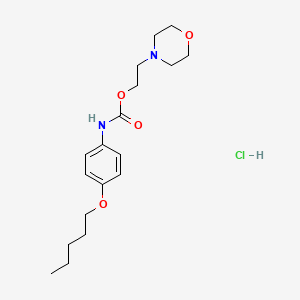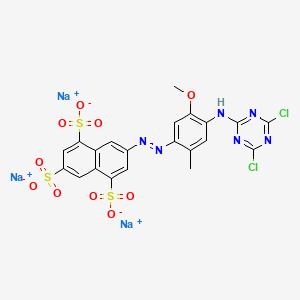
Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of 4,6-dichloro-1,3,5-triazine, which is then coupled with 5-methoxy-2-methylphenylamine to form an intermediate.
Coupling Reaction: This intermediate undergoes a coupling reaction with naphthalene-1,3,5-trisulphonic acid to form the final azo compound.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial for the efficient production of this dye.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidative products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the chlorine atoms on the triazine ring.
Major Products
Oxidation: Oxidative cleavage products of the azo linkage.
Reduction: Corresponding amines and their derivatives.
Substitution: Various substituted triazine derivatives.
科学的研究の応用
Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of various ions and compounds.
Biology: Employed as a staining agent in microscopy and histology to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo linkage and the triazine ring play crucial roles in its binding affinity and specificity. The molecular targets include various proteins and enzymes, where it can act as an inhibitor or activator depending on the context.
類似化合物との比較
Similar Compounds
- Trisodium 2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)naphthalene-1,5-disulphonate
- Trisodium 7-((4-((2,6-dichloro-4-pyrimidinyl)amino)phenyl)azo)naphthalene-1,3,5-trisulphonate
Uniqueness
Trisodium 7-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)naphthalene-1,3,5-trisulphonate is unique due to its specific substitution pattern on the triazine ring and the presence of the methoxy group, which enhances its solubility and stability. This makes it particularly suitable for applications requiring high stability and vibrant color.
特性
CAS番号 |
85631-80-7 |
|---|---|
分子式 |
C21H13Cl2N6Na3O10S3 |
分子量 |
745.4 g/mol |
IUPAC名 |
trisodium;7-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C21H16Cl2N6O10S3.3Na/c1-9-3-15(24-21-26-19(22)25-20(23)27-21)16(39-2)8-14(9)29-28-10-4-12-13(17(5-10)41(33,34)35)6-11(40(30,31)32)7-18(12)42(36,37)38;;;/h3-8H,1-2H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H,24,25,26,27);;;/q;3*+1/p-3 |
InChIキー |
BDTKYWIRNJPSPQ-UHFFFAOYSA-K |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC4=NC(=NC(=N4)Cl)Cl.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


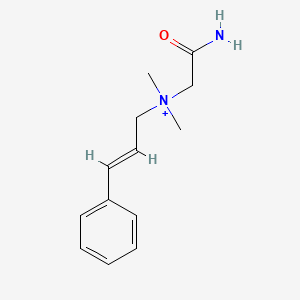

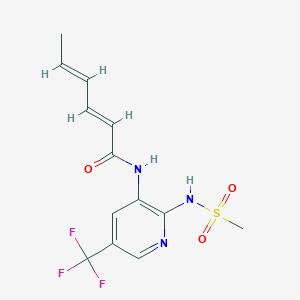
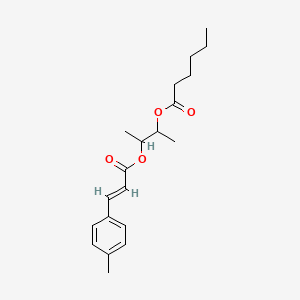

![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12725976.png)
